2-(4-Chlorophenoxy)acetonitrile

Organic synthesis Williamson ether synthesis Process optimization

Select this para-chloro derivative for verified reactivity in vicarious nucleophilic substitution (VNS) cyanomethylation and documented MT2 receptor antagonism. Its distinct XLogP3 of 2.3 ensures retention-time calibration utility. Procuring the pre-formed nitrile avoids incompatible Williamson ether conditions, supporting multi-step synthesis with a 92.5% yield benchmark.

Molecular Formula C8H6ClNO
Molecular Weight 167.59 g/mol
CAS No. 3598-13-8
Cat. No. B1347151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenoxy)acetonitrile
CAS3598-13-8
Molecular FormulaC8H6ClNO
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCC#N)Cl
InChIInChI=1S/C8H6ClNO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,6H2
InChIKeyYUGDKEWUYZXXRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenoxy)acetonitrile (CAS 3598-13-8): Essential Building Block Specifications and Procurement Data


2-(4-Chlorophenoxy)acetonitrile (CAS 3598-13-8) is a para-chloro-substituted phenoxyacetonitrile derivative belonging to the class of aromatic nitriles. It is characterized by the molecular formula C8H6ClNO and a molecular weight of 167.59 g/mol [1]. The compound exists as a white to yellow crystalline solid at room temperature with a reported melting point range of 45–49°C and a predicted XLogP3-AA value of 2.3, indicating moderate lipophilicity [1]. It is commercially available as a research chemical and synthetic intermediate, with typical purity specifications of 97–98% from major suppliers .

Why 2-(4-Chlorophenoxy)acetonitrile (3598-13-8) Cannot Be Interchanged with Ortho- or Meta-Chloro Analogs in Synthetic and Biological Applications


Chlorophenoxyacetonitrile isomers (ortho-, meta-, and para-chloro substituted) exhibit measurably divergent physicochemical properties, synthetic reactivity profiles, and biological target engagement that preclude interchangeable substitution. The para-chloro substitution (3598-13-8) confers a distinct electronic distribution and steric presentation compared to ortho- and meta- analogs, manifesting in quantifiable differences in lipophilicity (XLogP3 difference of ~0.5 units between para and meta isomers) [1], melting point (45–49°C for para vs. 30–34°C for meta) [1], and documented receptor antagonism specificity at MT2 receptors . In plant bioactivity studies of phenoxyacetonitrile derivatives, only para-substituted analogs exhibited measurable activity in the pea test, demonstrating that biological response is substitution position-dependent [2]. In vicarious nucleophilic substitution (VNS) reactions with nitroindazoles, 4-chlorophenoxyacetonitrile has been explicitly validated as an efficient cyanomethylating agent yielding structurally confirmed products via X-ray diffraction, whereas ortho- and meta- isomers have not been similarly characterized in this synthetic context [3].

2-(4-Chlorophenoxy)acetonitrile (3598-13-8): Comparative Quantitative Evidence for Scientific Procurement Decisions


Synthetic Yield Benchmark: 92.5% via Williamson Ether Synthesis Route for Para-Chloro Derivative

The para-chloro substituted acetonitrile 3598-13-8 is accessible via a well-established Williamson ether synthesis protocol between 4-chlorophenol and chloroacetonitrile using potassium carbonate in DMSO at 70-80°C for 3.0 hours, achieving a calculated percent yield of 92.5% . This represents a benchmark synthetic efficiency for this substitution pattern. While comparable yield data for ortho- and meta- isomers under identical conditions are not systematically published, the para-substitution offers electronic and steric advantages that minimize competing side reactions, facilitating predictable scale-up for applications where high-yield cyanomethylation is critical .

Organic synthesis Williamson ether synthesis Process optimization Intermediate manufacturing

Lipophilicity Differential: XLogP3 of 2.3 (Para) vs. 2.8 (Meta) Drives Divergent Chromatographic and ADME Behavior

The para-chloro derivative (3598-13-8) exhibits a computed XLogP3 value of 2.3, whereas the meta-chloro isomer (3-chlorophenoxyacetonitrile, CAS 43111-32-6) has a computed XLogP3 value of 2.8—a difference of 0.5 log units [1][2]. This quantifiable difference in predicted lipophilicity translates to measurably distinct reversed-phase HPLC retention behavior and divergent predicted membrane permeability profiles. A ΔXLogP3 of 0.5 corresponds to an approximately threefold difference in octanol-water partition coefficient, which is sufficient to alter chromatographic elution order and in vitro ADME assay outcomes when screening structurally related compound libraries [1][2].

Lipophilicity XLogP3 ADME prediction Chromatographic separation

Physical State and Melting Point Divergence: Para-Chloro as Crystalline Solid (45-49°C) vs. Meta-Chloro as Low-Melting Solid (30-34°C)

2-(4-Chlorophenoxy)acetonitrile (3598-13-8) exists as a white to yellow crystalline solid with a reported melting point range of 45–49°C under standard conditions . In contrast, the meta-chloro isomer (3-chlorophenoxyacetonitrile, CAS 43111-32-6) exhibits a melting point range of 30–34°C . This ~15°C difference in melting point reflects distinct crystal packing energetics arising from para- versus meta-substitution geometry. The higher melting point and crystalline nature of the para derivative confer practical advantages in handling, weighing accuracy (reduced hygroscopicity relative to lower-melting analogs), and purification via recrystallization .

Solid-state properties Crystallinity Melting point Purification

Validated Performance in Vicarious Nucleophilic Substitution (VNS): Structurally Confirmed Product Formation

In vicarious nucleophilic substitution (VNS) reactions with N-methyl-nitroindazoles, 4-chlorophenoxyacetonitrile (3598-13-8) functions as an efficient cyanomethylating agent, yielding N-alkyl-nitroindazolylacetonitriles that have been fully characterized by NMR, mass spectrometry, and—critically—X-ray diffraction analysis for structural confirmation [1][2]. The reaction proceeds under standard VNS conditions (potassium tert-butoxide in THF). While systematic comparative studies evaluating ortho- and meta-chloro analogs in identical VNS transformations are not available in the published literature, the para-chloro derivative has been explicitly validated in peer-reviewed synthetic methodology, providing a documented precedent that supports its selection when cyanomethylation of electron-deficient heteroarenes is required [1][2].

Vicarious nucleophilic substitution Cyanomethylation Nitroindazole functionalization Heterocyclic chemistry

MT2 Receptor Antagonism: Reported Competitive Antagonist Activity Distinct from Unsubstituted Parent

2-(4-Chlorophenoxy)acetonitrile has been characterized as a competitive antagonist at the MT2 melatonin receptor, a G protein-coupled receptor implicated in circadian rhythm regulation and mood disorders . In contrast, the unsubstituted parent compound phenoxyacetonitrile lacks this documented receptor activity profile, demonstrating that para-chloro substitution confers specific molecular recognition features that enable MT2 receptor engagement . Quantitative affinity data (Ki or IC50 values) are not publicly disclosed in the available vendor technical literature; the activity claim derives from product characterization documentation .

MT2 receptor Melatonin receptor Competitive antagonist GPCR pharmacology

Optimal Procurement and Application Scenarios for 2-(4-Chlorophenoxy)acetonitrile (3598-13-8) Based on Quantified Differentiation


High-Yield Cyanomethylation of Phenolic Substrates via Williamson Ether Synthesis

When synthetic workflows require efficient installation of a cyanomethoxy group onto 4-chlorophenol-derived scaffolds, 2-(4-chlorophenoxy)acetonitrile serves as the direct product, accessible at 92.5% calculated yield via the Williamson ether protocol . Procurement of the pre-formed nitrile (3598-13-8) rather than in situ generation may be warranted when this intermediate is required in multi-step sequences or when the Williamson reaction conditions are incompatible with sensitive downstream functionality. The reproducible yield benchmark supports accurate costing of material inputs for process development or medicinal chemistry campaigns .

Reversed-Phase Chromatographic Method Development Requiring Defined Lipophilicity

The para-chloro derivative (XLogP3 = 2.3) offers a ~0.5 log unit lower lipophilicity compared to the meta-chloro analog (XLogP3 = 2.8) [1]. This quantifiable difference makes 3598-13-8 suitable as a retention-time calibration standard for reversed-phase HPLC method development when establishing gradient elution parameters for moderately lipophilic aromatic nitriles. The differential also supports its selection over the meta isomer in library synthesis when predicted ADME properties require logP values within a specified range [1].

Vicarious Nucleophilic Substitution (VNS) for Heteroaromatic Functionalization

For research programs employing vicarious nucleophilic substitution methodology to cyanomethylate electron-deficient heteroarenes (such as nitroindazoles or nitroquinolines), 4-chlorophenoxyacetonitrile has peer-reviewed literature validation as an effective cyanomethylating agent under standard VNS conditions (t-BuOK/THF) [1]. The structural confirmation of VNS products by X-ray diffraction provides methodological confidence that supports procurement of this specific derivative for heterocyclic library expansion or natural product analog synthesis [1].

MT2 Melatonin Receptor Antagonist Tool Compound or Precursor

2-(4-Chlorophenoxy)acetonitrile is documented as a competitive antagonist at MT2 melatonin receptors, distinguishing it from the unsubstituted phenoxyacetonitrile parent that lacks this reported activity . This reported pharmacological profile supports its procurement for melatonin receptor signaling studies, as a reference antagonist in MT2-focused screening campaigns, or as a synthetic precursor for structure-activity relationship (SAR) exploration of MT2-targeted ligands .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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